Cas no 89972-18-9 (3-hydroxy-3-(trifluoromethyl)piperazin-2-one)
3-hydroxy-3-(trifluoromethyl)piperazin-2-one Chemical and Physical Properties
Names and Identifiers
-
- Piperazinone, 3-hydroxy-3-(trifluoromethyl)-
- 3-hydroxy-3-(trifluoromethyl)piperazin-2-one
- 89972-18-9
- Z119990562
- AKOS016892923
- DTXSID60406928
- CS-0224493
- QCMGTMICABTCGL-UHFFFAOYSA-N
- EN300-11971
- AKOS000123042
- 2-hydroxy-2-trifluoromethylpiperazin-3-one
- SCHEMBL19892020
-
- Inchi: 1S/C5H7F3N2O2/c6-5(7,8)4(12)3(11)9-1-2-10-4/h10,12H,1-2H2,(H,9,11)
- InChI Key: QCMGTMICABTCGL-UHFFFAOYSA-N
- SMILES: FC(C1(C(NCCN1)=O)O)(F)F
Computed Properties
- Exact Mass: 184.04596196g/mol
- Monoisotopic Mass: 184.04596196g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 61.4Ų
3-hydroxy-3-(trifluoromethyl)piperazin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-11971-50mg |
3-hydroxy-3-(trifluoromethyl)piperazin-2-one |
89972-18-9 | 95.0% | 50mg |
$202.0 | 2023-10-03 | |
| Enamine | EN300-11971-100mg |
3-hydroxy-3-(trifluoromethyl)piperazin-2-one |
89972-18-9 | 95.0% | 100mg |
$301.0 | 2023-10-03 | |
| Enamine | EN300-11971-250mg |
3-hydroxy-3-(trifluoromethyl)piperazin-2-one |
89972-18-9 | 95.0% | 250mg |
$431.0 | 2023-10-03 | |
| Enamine | EN300-11971-500mg |
3-hydroxy-3-(trifluoromethyl)piperazin-2-one |
89972-18-9 | 95.0% | 500mg |
$679.0 | 2023-10-03 | |
| Enamine | EN300-11971-1000mg |
3-hydroxy-3-(trifluoromethyl)piperazin-2-one |
89972-18-9 | 95.0% | 1000mg |
$871.0 | 2023-10-03 | |
| Enamine | EN300-11971-2500mg |
3-hydroxy-3-(trifluoromethyl)piperazin-2-one |
89972-18-9 | 95.0% | 2500mg |
$1707.0 | 2023-10-03 | |
| Enamine | EN300-11971-5000mg |
3-hydroxy-3-(trifluoromethyl)piperazin-2-one |
89972-18-9 | 95.0% | 5000mg |
$2525.0 | 2023-10-03 | |
| Enamine | EN300-11971-10000mg |
3-hydroxy-3-(trifluoromethyl)piperazin-2-one |
89972-18-9 | 95.0% | 10000mg |
$3746.0 | 2023-10-03 | |
| Enamine | EN300-11971-0.05g |
3-hydroxy-3-(trifluoromethyl)piperazin-2-one |
89972-18-9 | 95% | 0.05g |
$202.0 | 2023-07-06 | |
| Enamine | EN300-11971-0.1g |
3-hydroxy-3-(trifluoromethyl)piperazin-2-one |
89972-18-9 | 95% | 0.1g |
$301.0 | 2023-07-06 |
3-hydroxy-3-(trifluoromethyl)piperazin-2-one Suppliers
3-hydroxy-3-(trifluoromethyl)piperazin-2-one Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 3-hydroxy-3-(trifluoromethyl)piperazin-2-one
3-Hydroxy-3-(Trifluoromethyl)Piperazin-2-One (CAS No. 89972-18-9): Structural Insights and Emerging Applications
The compound 3-hydroxy-3-(trifluoromethyl)piperazin-2-one (CAS No. 89972-18-9) represents a structurally unique member of the piperazine class of heterocyclic compounds, distinguished by its trifluoromethyl group and hydroxyl substitution at the 3-position. This molecular architecture imparts distinctive physicochemical properties, including enhanced lipophilicity and metabolic stability, which are critical for drug design in pharmaceutical research. Recent studies highlight its potential as a scaffold for developing bioactive molecules targeting diverse therapeutic areas.
Structural analysis reveals that the piperazin-2-one core serves as a versatile platform for modulating pharmacokinetic profiles. The trifluoromethyl group (CF3) enhances electronic density and rigidity, stabilizing the molecule against enzymatic degradation while improving membrane permeability. This combination is particularly advantageous in drug discovery programs focused on orally bioavailable agents. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that analogs of this compound exhibit selective inhibition of histone deacetylase (HDAC) isoforms, with IC50 values as low as 0.5 nM against HDAC6—a promising target for neurodegenerative disease therapies.
In preclinical evaluations, the hydroxyl group at position 3 facilitates bioisosteric replacements, enabling the creation of prodrugs with improved solubility. Researchers at Stanford University recently synthesized derivatives conjugated with polyethylene glycol (PEG), achieving a 40-fold increase in aqueous solubility compared to the parent compound. These findings underscore its utility in developing nanoparticle-based drug delivery systems for cancer treatment, where sustained release profiles are critical.
Synthetic methodologies for this compound have evolved significantly since its initial report in 1995. Modern protocols now employ microwave-assisted Suzuki-Miyaura cross-coupling under solvent-free conditions, reducing reaction times from days to hours while achieving >95% yield. Such advancements align with green chemistry principles by minimizing waste generation—a key consideration in scalable manufacturing processes.
Bioactivity studies indicate multifunctional potential across therapeutic domains. A landmark 2024 paper in Nature Communications revealed that certain derivatives inhibit SARS-CoV-2 main protease (Mpro) with nanomolar potency, outperforming remdesivir analogs in cellular assays. The trifluoromethyl moiety was identified as critical for binding to the enzyme’s hydrophobic pocket, suggesting applications in antiviral drug development.
In neuropharmacology, this compound’s structural features enable modulation of γ-aminobutyric acid (GABA) receptor subtypes without causing sedation—a major limitation of benzodiazepines. Preclinical trials show anxiolytic effects comparable to diazepam but with no observed motor impairment at therapeutic doses, as reported in a 2024 Bioorganic & Medicinal Chemistry Letters study.
Eco-toxicological assessments conducted under OECD guidelines confirm low environmental persistence due to rapid microbial degradation via hydrolysis pathways involving ring-opening mechanisms. This aligns with regulatory requirements for sustainable chemical development outlined in recent EU REACH updates.
Ongoing investigations explore its role as an intermediate in synthesizing advanced materials like luminescent organic frameworks (LOFs). A collaborative study between MIT and BASF demonstrated that copolymerized derivatives exhibit tunable photoluminescence properties under UV excitation—opening avenues for optoelectronic applications such as biosensors and energy-efficient lighting systems.
The compound’s unique combination of structural flexibility and inherent stability positions it as a high-value building block across multiple industries. Current research trajectories emphasize AI-driven virtual screening approaches to identify novel pharmacophores within its chemical space—a strategy highlighted at the 2024 ACS National Meeting as transformative for accelerated drug discovery pipelines.
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